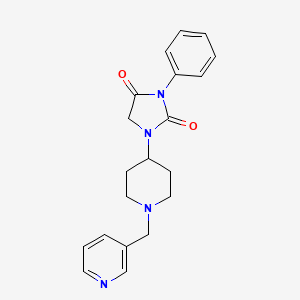

3-Phenyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)imidazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-phenyl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2/c25-19-15-23(20(26)24(19)18-6-2-1-3-7-18)17-8-11-22(12-9-17)14-16-5-4-10-21-13-16/h1-7,10,13,17H,8-9,11-12,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOXWJLPHHJTRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)CC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves the reaction of phenylglycine methyl ester with the desired phenyl or alkyl isocyanate/isothiocyanate . The reaction conditions often include the use of solvents such as ethanol and the application of heat or microwave-assisted methods to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions may vary depending on the specific reaction but often involve the use of solvents and controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted imidazolidine-2,4-dione derivatives .

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: For its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: As a potential therapeutic agent for various diseases.

Industry: For its use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Phenyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity . The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound shares a hydantoin core with analogs such as BK49036 (3-phenyl-1-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}imidazolidine-2,4-dione; CAS 2549021-95-4). Key differences lie in the substituents on the piperidine ring:

Structural Implications :

- The pyridin-3-ylmethyl group in the target compound introduces a nitrogen-rich aromatic system, favoring interactions with polar residues in biological targets.

Pharmacological and Binding Profiles

Target Compound:

- The pyridine moiety may engage in hydrogen bonding with receptors (e.g., kinases or GPCRs).

- Moderate lipophilicity suggests balanced blood-brain barrier permeability , making it a candidate for CNS-targeted therapies.

BK49036:

- The CF₃ group increases hydrophobicity, likely improving membrane permeability but reducing aqueous solubility.

- Pyrimidine’s dual nitrogen atoms may enhance π-π stacking with aromatic residues in enzyme active sites (e.g., dihydrofolate reductase inhibitors).

Research Findings and Implications

Hydantoin Core : Both compounds leverage the hydantoin scaffold’s rigidity and hydrogen-bonding capacity, commonly exploited in anticonvulsant and anticancer agents.

Substituent-Driven Activity :

- Pyridin-3-ylmethyl may enhance solubility compared to BK49036’s CF₃-pyrimidine, critical for oral bioavailability.

- BK49036’s CF₃ group could improve target residence time in hydrophobic pockets, as seen in kinase inhibitors like imatinib.

Biological Activity

3-Phenyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)imidazolidine-2,4-dione, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be represented with the following molecular formula:

- Molecular Formula : C20H25N3O2

- Molecular Weight : 353.44 g/mol

The structural formula is characterized by the presence of an imidazolidine ring, a phenyl group, and a pyridinylmethyl piperidine moiety, which contribute to its pharmacological properties.

Anticancer Activity

Research indicates that 3-Phenyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)imidazolidine-2,4-dione exhibits significant anticancer activity. In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Apoptosis induction |

| A549 (Lung) | 8.7 | Cell cycle arrest |

| HeLa (Cervical) | 12.3 | Inhibition of proliferation |

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise as a neuroprotective agent. Studies have demonstrated that it can protect neuronal cells from oxidative stress-induced damage. The neuroprotective effects are hypothesized to be mediated through the modulation of signaling pathways involved in apoptosis and inflammation.

Case Study: Neuroprotection in Animal Models

In a recent animal study, administration of the compound significantly reduced neuronal loss in models of neurodegenerative diseases such as Alzheimer's. The results indicated improved cognitive function and reduced levels of inflammatory markers in the brain.

Mechanistic Insights

The biological activity of 3-Phenyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)imidazolidine-2,4-dione can be attributed to its ability to interact with specific molecular targets:

- Protein Kinases : The compound has been identified as a potential inhibitor of several protein kinases involved in cancer progression.

- Neurotransmitter Receptors : Preliminary studies suggest interaction with neurotransmitter systems, which may explain its neuroprotective effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.